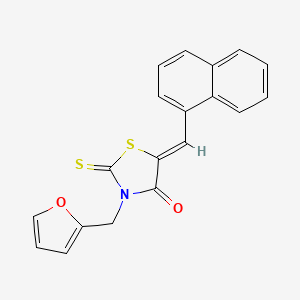![molecular formula C21H23N5O B12159071 N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide](/img/structure/B12159071.png)
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide: is a complex organic compound that features a triazolopyridine ring fused with an indole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the formation of the triazolopyridine ring, followed by the introduction of the indole moiety through a series of coupling reactions. The final step involves the formation of the propanamide linkage under controlled conditions, often using amide coupling reagents such as EDCI or HATU in the presence of a base like DIPEA.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for yield and purity. This often involves the use of automated synthesizers and continuous flow reactors to ensure consistent reaction conditions and scalability. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.
化学反应分析
Types of Reactions
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the triazolopyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the corresponding amines or alcohols.
科学研究应用
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders or cancer.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, disrupting cellular signaling and leading to cell death in cancer cells.
相似化合物的比较
Similar Compounds
- N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-(1-methyl-1H-indol-3-yl)propanamide
- N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-(1-ethyl-1H-indol-3-yl)propanamide
- N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-(1-propyl-1H-indol-3-yl)propanamide
Uniqueness
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the isopropyl group on the indole moiety may enhance its binding affinity to certain molecular targets, making it a promising candidate for drug development.
属性
分子式 |
C21H23N5O |
|---|---|
分子量 |
361.4 g/mol |
IUPAC 名称 |
3-(1-propan-2-ylindol-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide |
InChI |
InChI=1S/C21H23N5O/c1-15(2)26-14-16(17-7-3-4-8-18(17)26)10-11-21(27)22-13-20-24-23-19-9-5-6-12-25(19)20/h3-9,12,14-15H,10-11,13H2,1-2H3,(H,22,27) |
InChI 键 |
LOXBRDISOPECQU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NCC3=NN=C4N3C=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chlorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B12158989.png)
![4-(3-chlorophenyl)-N-(2-{[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B12158997.png)

![2-chloro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12159018.png)
![4-[(3-Chlorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B12159023.png)

![1-[(5-Bromo-2-oxoindol-3-yl)amino]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea](/img/structure/B12159041.png)
![9-(3,5-difluorophenyl)-6-(furan-2-yl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12159046.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzamide](/img/structure/B12159047.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B12159059.png)

![N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12159063.png)
![6-Methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12159065.png)

